Methyl 3-(benzo[b]thiophen-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(benzo[b]thiophen-2-yl)propanoate is an organic compound with the molecular formula C12H12O2S and a molecular weight of 220.29 g/mol It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(benzo[b]thiophen-2-yl)propanoate typically involves the esterification of benzo[b]thiophene-2-propanoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(benzo[b]thiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding alcohol or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(benzo[b]thiophen-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of methyl 3-(benzo[b]thiophen-2-yl)propanoate involves its interaction with specific molecular targets. The sulfur atom in the benzo[b]thiophene ring can participate in various biochemical pathways, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thiophene-2-propanoic acid: The parent acid form of the compound.
Methyl 3-(thiophen-2-yl)propanoate: A similar compound with a thiophene ring instead of a benzo[b]thiophene ring.
Methyl 3-(benzo[b]furan-2-yl)propanoate: A related compound with an oxygen atom in place of the sulfur atom in the ring.
Uniqueness
Methyl 3-(benzo[b]thiophen-2-yl)propanoate is unique due to the presence of the benzo[b]thiophene ring, which imparts distinct chemical and biological properties. The sulfur atom in the ring can engage in unique interactions, making this compound valuable for specific applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C12H12O2S |
---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
methyl 3-(1-benzothiophen-2-yl)propanoate |
InChI |
InChI=1S/C12H12O2S/c1-14-12(13)7-6-10-8-9-4-2-3-5-11(9)15-10/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
NRCZUNLXPCBOMG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.